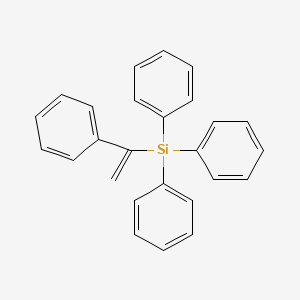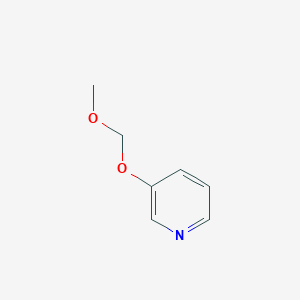
3-(Methoxymethoxy)pyridine
Übersicht
Beschreibung
3-(Methoxymethoxy)pyridine is a chemical compound with the CAS Number: 81245-25-2 . It has a molecular weight of 139.15 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(Methoxymethoxy)pyridine is1S/C7H9NO2/c1-9-6-10-7-3-2-4-8-5-7/h2-5H,6H2,1H3 . This indicates that the molecule is composed of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
3-(Methoxymethoxy)pyridine is a liquid at room temperature . and is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Oxidation Mechanisms
The study of substituted pyridines, including 3-methoxypyridine, has revealed insights into their oxidation mechanisms. In a study by Dell’Arciprete et al. (2007), the oxidation of pyridines mediated by sulphate radicals was explored. This research provides valuable information about the reactivity of pyridine derivatives and their potential use in various chemical processes (Dell’Arciprete et al., 2007).
Water Treatment
In the context of water treatment, pyridine derivatives like 3-(Methoxymethoxy)pyridine could be relevant. Li et al. (2017) investigated the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system. This study contributes to understanding the removal of nitrogen heterocyclic compounds from water, suggesting potential applications for pyridine derivatives in environmental remediation (Li et al., 2017).
Molecular Structure Analysis
Understanding the molecular structure of pyridine derivatives is crucial for their application in scientific research. Gros et al. (2003) examined the lithiation pathway of 2-methoxypyridine, providing insights into the chemical behavior and structural properties of such compounds (Gros et al., 2003).
Fluorescent Sensing Applications
Pyridine derivatives have potential applications in the development of fluorescent sensors. Hagimori et al. (2011) developed a fluorescent probe based on a pyridine-pyridone skeleton for detecting zinc ions, demonstrating the utility of pyridine derivatives in sensor technology (Hagimori et al., 2011).
Catalytic Applications
The catalytic properties of pyridine derivatives are of significant interest. Tuba et al. (2003) explored the pyridine-modified cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene, highlighting the role of pyridine derivatives in facilitating chemical reactions (Tuba et al., 2003).
Optical and Magnetic Properties
The optical and magnetic properties of pyridine derivatives are also of research interest. Alexandropoulos et al. (2011) reported on a family of lanthanide clusters involving 2-(hydroxymethyl)pyridine, showcasing the dual physical properties of such compounds, including photoluminescence and single-molecule magnetism behavior (Alexandropoulos et al., 2011).
Synthesis and Evaluation as Antitumor Agents
The synthesis and potential biological applications of pyridine derivatives are crucial. Rostom et al. (2009) synthesized a series of polymethoxylated fused pyridine ring systems, evaluating their antitumor activity, indicating the potential of pyridine derivatives in medicinal chemistry (Rostom et al., 2009).
Safety and Hazards
3-(Methoxymethoxy)pyridine is classified under the GHS07 hazard pictogram . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
It is known that pyridine derivatives can interact with various biological targets, including enzymes and receptors . The specific targets and their roles would depend on the exact biochemical context and the organism in which the compound is active.
Mode of Action
It’s known that pyridine derivatives can act as ligands, binding to various enzymes and receptors, thereby modulating their activity . The exact interaction of 3-(Methoxymethoxy)pyridine with its targets and the resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various biochemical pathways, depending on their specific targets . The downstream effects of these pathways would depend on the specific targets and the biological context.
Result of Action
Depending on its specific targets and mode of action, it could potentially modulate various cellular processes .
Action Environment
The action, efficacy, and stability of 3-(Methoxymethoxy)pyridine could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .
Eigenschaften
IUPAC Name |
3-(methoxymethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-10-7-3-2-4-8-5-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHRAKHRJFMBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395965 | |
| Record name | 3-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethoxy)pyridine | |
CAS RN |
81245-25-2 | |
| Record name | 3-(Methoxymethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81245-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

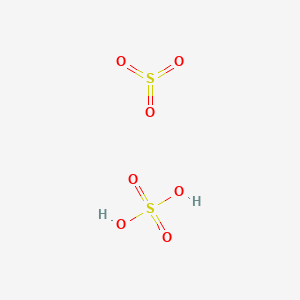
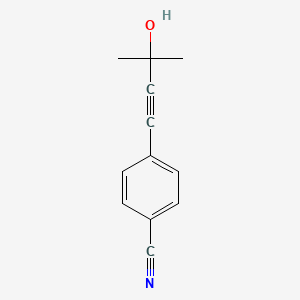
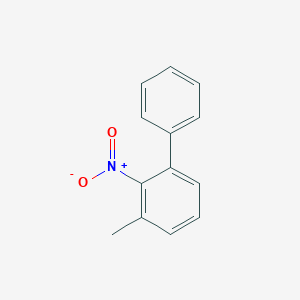
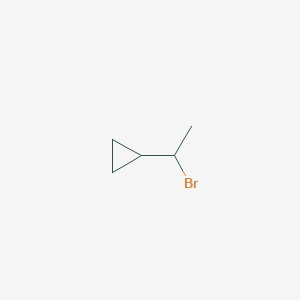

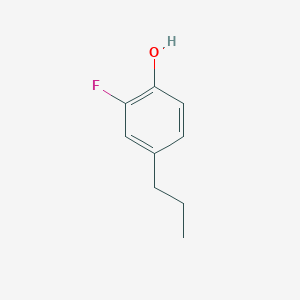
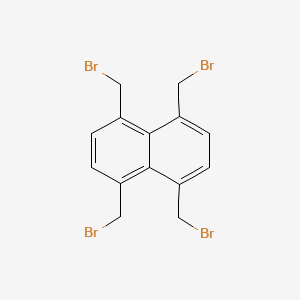
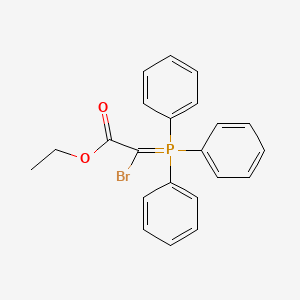


![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B3057408.png)
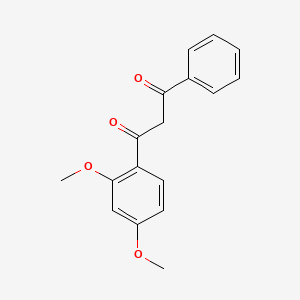
![Phosphonic acid, [(3-fluorophenyl)methyl]-](/img/structure/B3057415.png)
